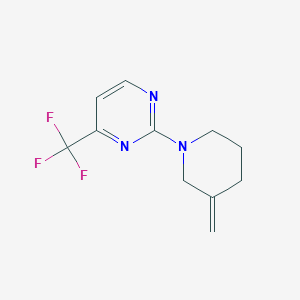

2-(3-Methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

2-(3-methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3/c1-8-3-2-6-17(7-8)10-15-5-4-9(16-10)11(12,13)14/h4-5H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATJFODIXMRWJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C2=NC=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-Methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.

Introduction of the Methylene Group: The methylene group is introduced via alkylation reactions.

Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from a nitrile or amide precursor.

Coupling Reactions: The piperidine and pyrimidine rings are coupled together using cross-coupling reactions, such as Suzuki or Heck reactions, under specific conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under catalytic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-(3-Methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Addition: The methylene group can participate in addition reactions with electrophiles, forming various adducts.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of trifluoromethyl pyrimidine derivatives. For instance, compounds bearing similar structures have shown promising antifungal activity against various pathogens. In a study evaluating a series of trifluoromethyl pyrimidine derivatives, some exhibited significant activity against fungal strains at concentrations lower than those required for standard antifungal agents . The mechanism of action typically involves disruption of fungal cell membrane integrity or inhibition of essential metabolic pathways.

Insecticidal Properties

Research has also indicated that derivatives of trifluoromethyl pyrimidines possess insecticidal properties. Compounds similar to 2-(3-Methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine were assessed for their effectiveness against agricultural pests. The results demonstrated that these compounds could effectively control pest populations, potentially offering an environmentally friendly alternative to conventional insecticides .

Anticancer Activity

The anticancer potential of trifluoromethyl pyrimidine derivatives has been explored, with some compounds showing activity against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. These studies suggest that such compounds may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Wu et al., 2021 | Synthesis and evaluation of antifungal activity | Identified several trifluoromethyl pyrimidines with significant antifungal effects against Candida species. |

| AL-Shammri et al., 2022 | Assessment of insecticidal properties | Demonstrated effective pest control in agricultural settings using synthesized trifluoromethyl pyrimidines. |

| Recent Bioassays | Investigating anticancer properties | Compounds showed selective cytotoxicity against multiple cancer cell lines at low concentrations. |

Mechanism of Action

The mechanism of action of 2-(3-Methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes. The piperidine and pyrimidine rings interact with active sites of target proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares key structural motifs with several agrochemicals and pharmaceuticals, as evidenced by patents and synthetic studies (e.g., EU Patent Application 2023 ). Below is a comparative analysis of its features against selected analogues:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Heterocycle: The pyrimidine core in the target compound contrasts with pyrazole or imidazopyridine cores in analogues.

Substituent Effects :

- The 3-methylidenepiperidine group introduces steric bulk and conformational flexibility absent in analogues like the ethylsulfonylpyridyl group in imidazopyridines. This flexibility may improve bioavailability but could reduce target specificity .

- Trifluoromethyl (CF₃) is a common feature across these compounds, contributing to electron-withdrawing effects and resistance to oxidative metabolism. However, its position (e.g., para on pyrimidine vs. meta on pyrazole) alters electronic distribution and steric interactions .

Biological Activity :

- Patent data suggests that pyrimidine derivatives like the target compound are prioritized for herbicidal applications (e.g., acetolactate synthase inhibition), whereas pyrazole carboxamides are optimized for insecticidal activity (e.g., GABA receptor modulation).

- The methylidenepiperidine substituent may confer systemic mobility in plants, a trait less prominent in rigid analogues like the imidazopyridine derivatives.

Biological Activity

The compound 2-(3-Methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Molecular Structure

The molecular formula for this compound is , with a molecular weight of approximately 257.26 g/mol. The presence of a trifluoromethyl group enhances its lipophilicity, which is crucial for biological activity.

Structural Representation

| Property | Details |

|---|---|

| IUPAC Name | 2-methyl-4-(3-methylidenepiperidin-1-yl)-6-(trifluoromethyl)pyrimidine |

| Molecular Formula | C₁₂H₁₄F₃N₃ |

| Molecular Weight | 257.26 g/mol |

| Purity | Typically ≥ 95% |

The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group significantly influences its binding affinity and selectivity towards these targets. The compound's lipophilicity allows it to penetrate cellular membranes effectively, facilitating its action within biological systems.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidines, including those with trifluoromethyl substitutions, exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown promising results against Gram-positive bacteria and certain fungal strains. A representative study demonstrated that modifications at specific positions on the pyrimidine ring can enhance antibacterial efficacy while minimizing cytotoxicity to human cells .

Cytotoxicity Studies

A critical aspect of evaluating the biological activity of this compound involves assessing its cytotoxic effects on eukaryotic cells. Research indicates that while some derivatives exhibit low cytotoxicity (IC50 > 100 μM), others may display significant cytotoxic effects, necessitating further optimization to improve selectivity for pathogenic organisms over human cells .

Case Studies

- Anti-Tubercular Activity : A study focused on trifluoromethyl pyrimidinones highlighted their potential as anti-tubercular agents. The most promising derivatives demonstrated an MIC (minimum inhibitory concentration) of approximately 4.9 μM against Mycobacterium tuberculosis, coupled with negligible cytotoxicity .

- Anticancer Properties : Pyrimidines are known for their role in cancer therapy; compounds with structural similarities to this compound have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Summary of Biological Activities

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 4 | Trifluoromethyl group | Increases lipophilicity and binding affinity |

| 6 | Alkyl substitution | Enhances antimicrobial properties but may increase cytotoxicity |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-(3-Methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized for yield?

- Methodological Answer : A one-step synthesis approach using catalytic acid (e.g., p-toluenesulfonic acid) is effective for analogous pyrimidine derivatives. Solvent selection (e.g., dichloromethane) and base (e.g., NaOH) can influence reaction efficiency. Optimize temperature (60–80°C) and stoichiometry of reactants (piperidine derivatives and trifluoromethyl pyrimidine precursors) to enhance yield. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to verify substituent positions and ring systems. Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., C-F stretches at ~1100 cm⁻¹). Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

Q. What is the hypothesized mechanism of action for this compound in biological systems?

- Methodological Answer : Piperidine-pyrimidine hybrids often target enzyme active sites (e.g., kinases) or interact with nucleic acids. Design in vitro assays (e.g., enzyme inhibition studies) to validate binding affinity. Compare with structurally similar compounds, such as 1-(2-Methylphenyl)piperidin-4-one, known for modulating receptor activity .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic and pharmacodynamic properties of this compound?

- Methodological Answer : Perform molecular docking to assess binding to target proteins (e.g., using AutoDock Vina). Use in silico ADMET tools (e.g., SwissADME) to predict bioavailability, metabolic stability, and toxicity. Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Q. What experimental strategies resolve discrepancies in observed biological activity across different assay platforms?

- Methodological Answer : Apply dose-response curves to quantify potency variations. Control for assay-specific variables (e.g., cell line viability, buffer pH). Use orthogonal methods (e.g., SPR for binding kinetics vs. cellular assays for functional activity) to triangulate results. Link findings to a theoretical framework (e.g., receptor-ligand kinetics) to explain contradictions .

Q. How can the synthetic pathway be modified to improve enantiomeric purity or reduce byproduct formation?

- Methodological Answer : Introduce chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization steps. Optimize solvent polarity (e.g., switch from THF to acetonitrile) to suppress side reactions. Monitor intermediates via LC-MS and adjust reaction time/temperature dynamically .

Data Analysis and Theoretical Frameworks

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Incorporate mechanistic models (e.g., Hill equation) to infer cooperative binding effects .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map electron density and frontier molecular orbitals. Compare with non-fluorinated analogs to quantify electronegativity effects. Experimentally validate via Hammett plots or kinetic isotope effects .

Tables for Key Data

| Property | Technique | Reference |

|---|---|---|

| Synthetic Yield Optimization | Catalytic p-TsOH, DCM, NaOH | |

| Structural Validation | ¹H/¹³C NMR, MS | |

| Pharmacokinetic Prediction | SwissADME, Molecular Docking |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.